
4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a benzyloxyphenyl group
Wirkmechanismus
Target of Action
Similar oxadiazole derivatives have been reported to target egfr-tk (epidermal growth factor receptor-tyrosine kinase) . EGFR-TK plays a crucial role in the regulation of cell growth and differentiation .
Biochemical Pathways
Similar oxadiazole derivatives have been reported to inhibit egfr-tk , which is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways play critical roles in cell proliferation, survival, and differentiation .
Result of Action
Similar oxadiazole derivatives have been reported to exhibit antiproliferative activities against various human cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction. Finally, the morpholine ring is incorporated through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine include other oxadiazole derivatives and morpholine-containing compounds. Examples include:
- 4-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole
- 4-(4-(Methoxyphenyl)-1,2,4-oxadiazole
- 4-(4-(Benzyloxy)phenyl)morpholine
Uniqueness
What sets this compound apart is the combination of the oxadiazole ring and the morpholine ring, which can impart unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-4-16(5-3-1)15-25-18-8-6-17(7-9-18)20-21-19(26-22-20)14-23-10-12-24-13-11-23/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJRXRYSJSRZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
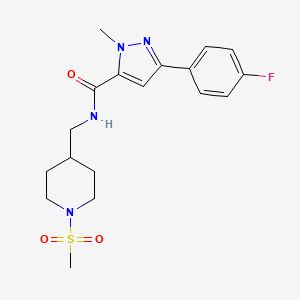
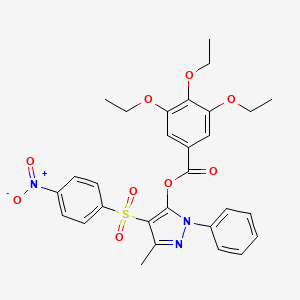
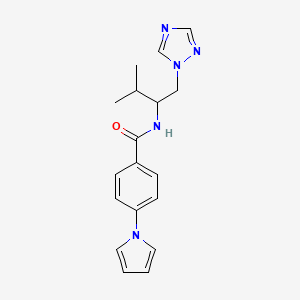

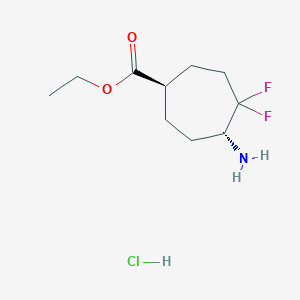
![5-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2720198.png)
![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)
![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
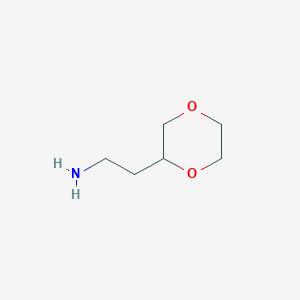
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2720205.png)
![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)
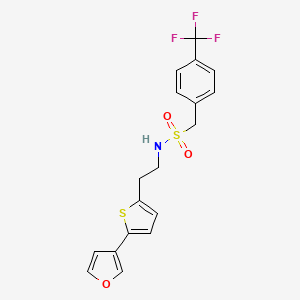
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2720209.png)
![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
